N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core thiophene structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final step involves the formation of the amide bond with furan-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or heterocyclic rings.
Scientific Research Applications
N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
- 4-(4-Methoxyphenyl)morpholine
Uniqueness
N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-[[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-33-21-12-6-18(7-13-21)22-17-35-25(24(22)30-14-2-3-15-30)27(32)29-20-10-8-19(9-11-20)28-26(31)23-5-4-16-34-23/h2-17H,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLHZYRICWIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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